![molecular formula C9H10N2O B081556 N-[(E)-ethylideneamino]benzamide CAS No. 14850-81-8](/img/structure/B81556.png)
N-[(E)-ethylideneamino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-ethylideneamino]benzamide, also known as NEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. NEA is a yellow crystalline solid with a molecular formula of C9H10N2O and a molecular weight of 162.19 g/mol.
Scientific Research Applications
N-[(E)-ethylideneamino]benzamide has been the subject of numerous studies due to its potential applications in various fields. In medicine, N-[(E)-ethylideneamino]benzamide has been shown to exhibit anti-inflammatory and anti-cancer properties. It has been studied as a potential therapeutic agent for the treatment of diseases such as rheumatoid arthritis and cancer. In agriculture, N-[(E)-ethylideneamino]benzamide has been shown to have herbicidal properties and has been studied as a potential alternative to traditional herbicides. In materials science, N-[(E)-ethylideneamino]benzamide has been used as a building block for the synthesis of various materials, including polymers and metal-organic frameworks.
Mechanism Of Action
The exact mechanism of action of N-[(E)-ethylideneamino]benzamide is not fully understood. However, studies have shown that N-[(E)-ethylideneamino]benzamide may act as a histone deacetylase inhibitor, which can lead to changes in gene expression and cell proliferation. Additionally, N-[(E)-ethylideneamino]benzamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory molecules.
Biochemical And Physiological Effects
Studies have shown that N-[(E)-ethylideneamino]benzamide has a variety of biochemical and physiological effects. In vitro studies have shown that N-[(E)-ethylideneamino]benzamide can inhibit the growth of cancer cells and reduce the production of inflammatory molecules. In vivo studies have shown that N-[(E)-ethylideneamino]benzamide can reduce the severity of arthritis in animal models. Additionally, N-[(E)-ethylideneamino]benzamide has been shown to have herbicidal properties, which may be due to its ability to inhibit the growth of plant cells.
Advantages And Limitations For Lab Experiments
N-[(E)-ethylideneamino]benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. Additionally, N-[(E)-ethylideneamino]benzamide has been shown to exhibit a range of biological activities, making it a versatile compound for use in various assays. However, there are also limitations to the use of N-[(E)-ethylideneamino]benzamide in lab experiments. For example, N-[(E)-ethylideneamino]benzamide can be unstable under certain conditions, which can lead to degradation and loss of activity. Additionally, the mechanism of action of N-[(E)-ethylideneamino]benzamide is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-[(E)-ethylideneamino]benzamide. One area of interest is the development of N-[(E)-ethylideneamino]benzamide-based therapeutics for the treatment of diseases such as cancer and rheumatoid arthritis. Additionally, there is potential for the use of N-[(E)-ethylideneamino]benzamide as a herbicide in agriculture. Further studies are needed to elucidate the mechanism of action of N-[(E)-ethylideneamino]benzamide and to determine its potential applications in various fields.
Synthesis Methods
The synthesis of N-[(E)-ethylideneamino]benzamide can be achieved through various methods, including condensation reactions, Friedel-Crafts acylation, and Mannich reactions. One of the most common methods for synthesizing N-[(E)-ethylideneamino]benzamide is through the Mannich reaction, which involves the reaction of an amine, formaldehyde, and a ketone. In the case of N-[(E)-ethylideneamino]benzamide, aniline, formaldehyde, and ethyl acetate are used to produce the desired product. The reaction is typically carried out under acidic conditions and requires careful control of the reaction parameters to obtain high yields of the product.
properties
CAS RN |
14850-81-8 |
|---|---|
Product Name |
N-[(E)-ethylideneamino]benzamide |
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
N-[(E)-ethylideneamino]benzamide |
InChI |
InChI=1S/C9H10N2O/c1-2-10-11-9(12)8-6-4-3-5-7-8/h2-7H,1H3,(H,11,12)/b10-2+ |
InChI Key |
MJIZEJCLXHFZHD-WTDSWWLTSA-N |
Isomeric SMILES |
C/C=N/NC(=O)C1=CC=CC=C1 |
SMILES |
CC=NNC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC=NNC(=O)C1=CC=CC=C1 |
synonyms |
Benzoic acid, ethylidenehydrazide, (E)- (8CI,9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



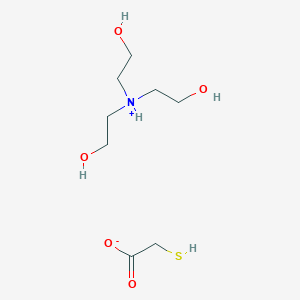
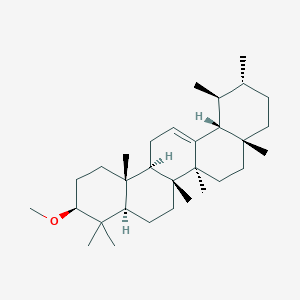
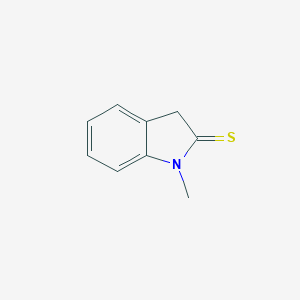

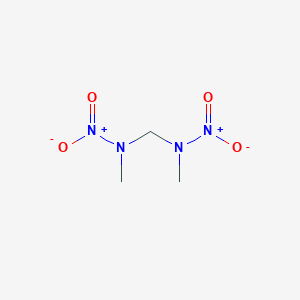

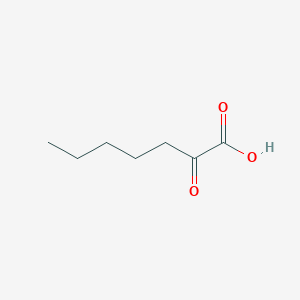



![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B81493.png)


